molecular formula C8H8BrClO B1291550 1-Bromo-2-chloro-4-ethoxybenzene CAS No. 313545-43-6

1-Bromo-2-chloro-4-ethoxybenzene

Cat. No.: B1291550
CAS No.: 313545-43-6
M. Wt: 235.5 g/mol
InChI Key: QOVFYQVZTTUBMW-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethoxybenzene is an organic compound with the molecular formula C8H8BrClO . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-ethoxybenzene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chlorobromobenzene with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Another method involves the direct acylation of 2-chlorobromobenzene with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This method is more environmentally friendly and provides a more effective synthesis strategy .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions are typically carried out in the presence of a Lewis acid catalyst.

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are usually conducted at elevated temperatures.

Major Products Formed

    Substitution Products: Depending on the reaction conditions and reagents used, the major products formed can include various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-4-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-ethoxybenzene in chemical reactions involves the formation of intermediates such as arenium ions in electrophilic aromatic substitution reactions. The compound’s bromine and chlorine substituents influence the reactivity and orientation of the reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-chloro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where the ethoxy group plays a crucial role.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVFYQVZTTUBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627946
Record name 1-Bromo-2-chloro-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-43-6
Record name 1-Bromo-2-chloro-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 4-Bromo-3-chloro-phenol (24 mmol, 5 g) in anhydrous THF (50 mL) was added to a stirred solution of NaH (60% in mineral oil, 120 mmol, 4.8 g) in THF (100 mL) and DMF (42 mL) under N2 at room temperature. This solution stirred for 30 minutes. The iodoethane (240 mmol, 19.2 mL) was then added. The solution was stirred and was refluxed overnight. The reaction was cooled and quenched with 1 N HCl (150 mL), extracted into CH2Cl2 (2×150 mL), dried over MgSO4, concentrated in vacuo, and distilled under vacuum yielding 1-bromo-2-chloro-4-ethoxybenzene as a brown oil (4.59 g, 81%). 1H NMR (CDCl3, 300 MHz): δ7.42 (1H, d, J 8.7 Hz), 6.96 (1H, d, J 2.9 Hz), 6.64 (1H, dd, J 8.8 and 2.5 Hz), 3.95 (2H, q, J 7.0 Hz), 1.39 (3H, t, J 7.0 Hz.)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 4-Bromo-3-chloro-phenol (24 mmol, 5 g) in anhydrous THF (50 mL) was added to a stirred solution of NaH (60%) in mineral oil, 120 mmol, 4.8 g) in THF (100 mL) and DMF (42 mL) under N2 at room temperature. This solution stirred for 30 minutes. The iodethane (240 mmol, 19.2 mL) was then added. The solution was stirred and was refluxed overnight. The reaction was cooled and quenched with 1 N HCl (150 mL), extracted into CH2Cl2 (2×150 mL), dried over MgSO4, concentrated in vacuo, and distilled under vacuum yielding 1-bromo-2-chloro-4-ethoxybenzene as a brown oil (4.59 g, 81%). 1H NMR (CDCl3, 300 MHz): δ7.42 (1H, d, J 8.7 Hz), 6.96 (1H, d, J 2.9 Hz), 6.64 (1H, dd, J 8.8 and 2.5 Hz), 3.95 (2H, q, J 7.0 Hz), 1.39 (3H, t, J 7.0 Hz.)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Three

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